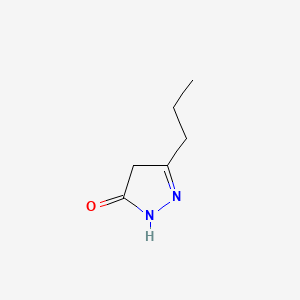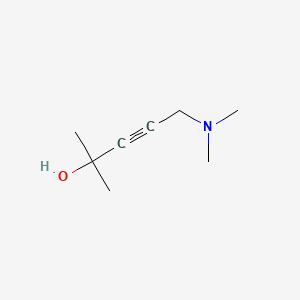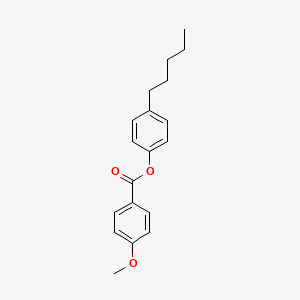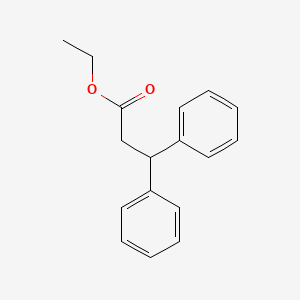
Ethyl 3,3-diphenylpropanoate
Vue d'ensemble
Description
Ethyl 3,3-diphenylpropanoate is a chemical compound with the molecular formula C17H18O2 . It has an average mass of 254.324 Da and a monoisotopic mass of 254.130676 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 3,3-diphenylpropanoate consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It has 6 freely rotating bonds and no violations of the Rule of 5 .
Physical And Chemical Properties Analysis
Ethyl 3,3-diphenylpropanoate has a density of 1.1±0.1 g/cm³ . It has a boiling point of 355.6±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.1±3.0 kJ/mol . Its flash point is 133.1±17.6 °C . The index of refraction is 1.547 .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Ethyl 3,3-diphenylpropanoate is involved in various chemical synthesis and transformation processes. For example, it is used in the synthesis of ethyl 2,3-dichloro-2,3-diphenylpropanoate through reactions with manganese(III) acetate in the presence of chloride ions (Yonemura, Nishino, & Kurosawa, 1987). It also plays a role in the efficient synthesis of 2,3-diaminoacid derivatives using triphenylphosphine as a catalyst (Oe et al., 2014).
Catalytic Applications
In catalysis, ethyl 3,3-diphenylpropanoate is a precursor in palladium-catalyzed hydroesterification of vinyl arenes, leading to the production of various 3-arylpropanoate esters with high yields and regioselectivity (Deng et al., 2022).
Asymmetric Organocatalysis
It is also employed in asymmetric organocatalytic approaches, such as the [3+2] annulation of cyclopropenone and β-keto ester, forming specific dihydrofuran derivatives (Reitel et al., 2018).
Conformational Analysis
Ethyl 3,3-diphenylpropanoate has been studied for its conformational properties, particularly in the context of its esters with amino and hydroxy groups, using molecular mechanics methods (Momchilova & Ivanov, 1994).
Enzymatic Hydrolysis Studies
The compound is also used in studies involving enzymatic hydrolysis, such as the hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound and various enzymes (Ribeiro, Passaroto, & Brenelli, 2001).
Pharmaceutical Research
In pharmaceutical research, ethyl 3,3-diphenylpropanoate is studied for its role in synthesizing HIV-1 protease inhibitors, demonstrating its importance in medicinal chemistry (Martyn, Hoult, & Abell, 2001).
Photochemical Studies
Its behavior under photochemical conditions has been explored, as seen in the study involving ethyl 3-oxo-2,4-diphenylbutanoate (Yoshioka, Osawa, & Fukuzawa, 1982).
Luminescent Property Studies
Finally, the compound is utilized in the study of luminescent properties of various complexes, illustrating its potential in material science applications (Wang, Zhu, & Wang, 2011).
Propriétés
IUPAC Name |
ethyl 3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRDSROKCWSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322712 | |
| Record name | Ethyl 3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-diphenylpropanoate | |
CAS RN |
7476-18-8 | |
| Record name | 7476-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



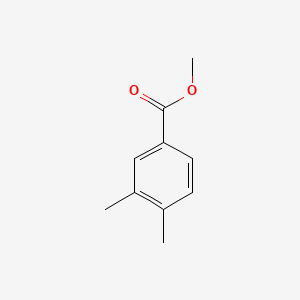
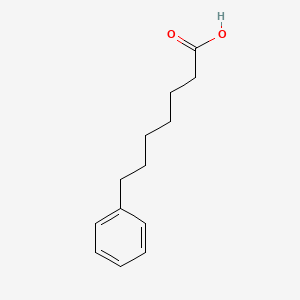
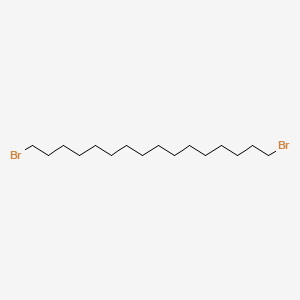

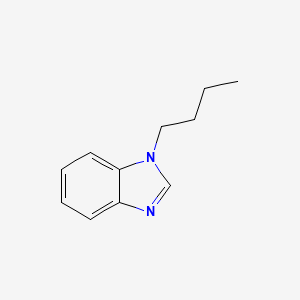
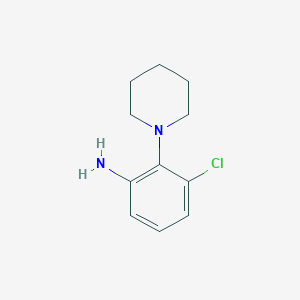
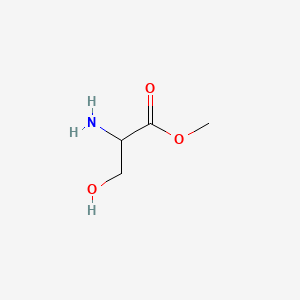
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
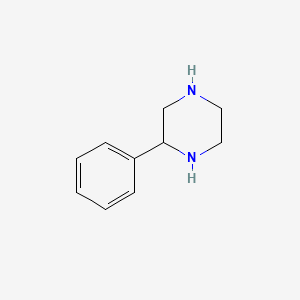
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)
